Methyl 8-bromo-6-chloroquinoline-2-carboxylate
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Overview
Description
Methyl 8-bromo-6-chloroquinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family. It is characterized by the presence of bromine and chlorine atoms at the 8th and 6th positions of the quinoline ring, respectively, and a carboxylate ester group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-bromo-6-chloroquinoline-2-carboxylate typically involves the following steps:
Bromination and Chlorination: The quinoline ring is first brominated and chlorinated at the desired positions. This can be achieved using bromine and chlorine reagents under controlled conditions.
Esterification: The carboxylic acid group at the 2nd position of the quinoline ring is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination, chlorination, and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-bromo-6-chloroquinoline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
Methyl 8-bromo-6-chloroquinoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting infectious diseases and cancer.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of methyl 8-bromo-6-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The bromine and chlorine atoms, along with the quinoline ring, contribute to its binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-2-chloroquinoline: Similar in structure but lacks the ester group at the 2nd position.
8-Bromo-4-chloroquinoline: Differently substituted quinoline with bromine and chlorine at the 8th and 4th positions, respectively.
7-Bromo-2-chloroquinoline: Another structural isomer with bromine and chlorine at the 7th and 2nd positions.
Uniqueness
Methyl 8-bromo-6-chloroquinoline-2-carboxylate is unique due to the specific positioning of its substituents and the presence of the ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science .
Biological Activity
Methyl 8-bromo-6-chloroquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
This compound has the following chemical characteristics:
Property | Value |
---|---|
CAS Number | 1592365-72-4 |
Molecular Formula | C₁₁H₇BrClNO₂ |
Molecular Weight | 300.5 g/mol |
Purity | ≥95% |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes, particularly those involved in cancer and infectious disease pathways. Its halogen substituents (bromine and chlorine) enhance binding affinity to these targets, thereby modulating their activity.
- Receptor Modulation : It may also act as a modulator for certain receptors, influencing cellular signaling pathways that are crucial for cell proliferation and survival .
Antimicrobial Activity
Research indicates that this compound has notable antimicrobial properties. Its effectiveness against various bacterial and fungal strains is summarized in the following table:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 0.0195 mg/mL |
Bacillus subtilis | 4.69 - 22.9 µM |
Staphylococcus aureus | 5.64 - 77.38 µM |
Candida albicans | 16.69 - 78.23 µM |
These findings suggest that the compound possesses strong inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .
Anticancer Activity
This compound has been investigated for its potential as an anticancer agent. Studies have shown that it can induce cytotoxic effects in various cancer cell lines:
Cell Line | IC₅₀ (µM) |
---|---|
HeLa (Cervical Cancer) | 13.62 ± 0.86 |
HCT-116 (Colon Cancer) | 11.57 ± 0.53 |
MGC-803 (Gastric Cancer) | 3.05 ± 0.29 |
The compound's effectiveness against these cell lines indicates its potential as a therapeutic agent in cancer treatment .
Case Studies
- Antileishmanial Activity : A study evaluated the efficacy of various quinoline derivatives, including this compound, against Leishmania donovani. The compound demonstrated moderate antileishmanial activity, suggesting its relevance in treating leishmaniasis .
- Antiviral Potential : Recent investigations into the antiviral properties of quinoline derivatives have highlighted the potential of this compound in inhibiting viral replication, particularly against strains like H5N1 and other RNA viruses .
Properties
IUPAC Name |
methyl 8-bromo-6-chloroquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO2/c1-16-11(15)9-3-2-6-4-7(13)5-8(12)10(6)14-9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQSTGSIZJLGNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2C=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1592365-72-4 |
Source
|
Record name | methyl 8-bromo-6-chloroquinoline-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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